Cas no 5913-12-2 ((2S)-1-cyclohexylpropan-2-amine)

(2S)-1-Cyclohexylpropan-2-amine is a chiral amine compound characterized by its cyclohexyl and isopropylamine structural motifs. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective building blocks. The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. This compound’s rigid cyclic structure contributes to conformational stability, making it useful for designing ligands or catalysts in stereocontrolled reactions. It is typically handled under inert conditions due to its amine functionality. Suitable for fine chemical applications, it offers synthetic flexibility in medicinal chemistry and material science. Purity and enantiomeric excess are critical parameters for its performance in advanced research applications.
(2S)-1-cyclohexylpropan-2-amine structure
5913-12-2 structure
Product Name:(2S)-1-cyclohexylpropan-2-amine
CAS No:5913-12-2
MF:C9H19N
MW:141.2538626194
CID:1613595
PubChem ID:12878583
Update Time:2025-06-25

(2S)-1-cyclohexylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate
    • 1H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-amino-1-(3-nitrophenyl)-, ethyl ester
    • 3-Amino-1-(3-nitro-phenyl)-1H-benzo[f]chromene-2-carboxylic acid ethyl ester
    • 1H-Naphtho[2,1-b]pyran-2-carboxylic acid, 3-amino-1-(3-nitrophenyl)-, ethyl ester; 3-Amino-1-(3-nitro-phenyl)-1H-benzo[f]chromene-2-carboxylic acid ethyl ester; Ethyl 3-amino-1-(3-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate
    • (2S)-1-cyclohexylpropan-2-amine
    • [(S)-1-(Cyclohexylmethyl)ethyl]amine
    • SCHEMBL526022
    • (alphaS)-alpha-Methylcyclohexaneethanamine
    • UNII-88HXQ7GU78
    • BDBM50028630
    • ((S)-1-(Cyclohexylmethyl)ethyl)amine
    • AKOS026741699
    • 1-Cyclohexylpropan-2-amine, (2S)-
    • 5913-12-2
    • CHEMBL19683
    • 88HXQ7GU78
    • Cyclohexaneethylamine, alpha-methyl-, (S)-(+)-
    • EN300-185504
    • Cyclohexaneethanamine, alpha-methyl-, (alphaS)-
    • Inchi: 1S/C9H19N/c1-8(10)7-9-5-3-2-4-6-9/h8-9H,2-7,10H2,1H3/t8-/m0/s1
    • InChI Key: GIXSTBOIKJPUKD-QMMMGPOBSA-N
    • SMILES: N[C@@H](C)CC1CCCCC1

Computed Properties

  • Exact Mass: 390.12164
  • Monoisotopic Mass: 390.122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 673
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.353
  • Boiling Point: 569.6°C at 760 mmHg
  • Flash Point: 298.3°C
  • Refractive Index: 1.668
  • PSA: 104.69

(2S)-1-cyclohexylpropan-2-amine Pricemore >>

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